molecular formula C18H14O7 B14430856 4-(Acetyloxy)benzoic anhydride CAS No. 81511-50-4

4-(Acetyloxy)benzoic anhydride

Cat. No.: B14430856
CAS No.: 81511-50-4
M. Wt: 342.3 g/mol
InChI Key: ADDPFERCWOYHPT-UHFFFAOYSA-N
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Description

4-(Acetyloxy)benzoic anhydride is a chemical reagent made available for research and development purposes. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers specializing in organic synthesis may find this anhydride useful as a potential acylating agent or as a synthetic intermediate. Such reagents are commonly employed in the formation of esters and amides, or as building blocks for more complex molecular architectures . The related compound, 4-acetoxybenzoic acid, is known to be synthesized from 4-hydroxybenzoic acid and acetic anhydride . Handling of this substance should be conducted by qualified professionals in accordance with all applicable laboratory safety standards. Researchers are advised to consult relevant scientific literature for specific applications and physicochemical data prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81511-50-4

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

(4-acetyloxybenzoyl) 4-acetyloxybenzoate

InChI

InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3

InChI Key

ADDPFERCWOYHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving Anhydrides and Acetyloxy Benzoyl Scaffolds

Nucleophilic Acyl Substitution Mechanisms in Anhydride (B1165640) Reactivity

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including anhydrides. chemistrytalk.orgvanderbilt.edu The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. vanderbilt.edu

Detailed Analysis of Nucleophile-Electrophile Interactions

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with acid chlorides being the most reactive, followed by anhydrides, esters, and then amides. chemistrytalk.orgvanderbilt.edu This order is attributed to the stability of the leaving group and the resonance stabilization of the starting material. vanderbilt.edu In an anhydride, the leaving group is a carboxylate anion, which is a relatively good leaving group.

Role of Catalysis in Enhancing Anhydride Reactivity (Acidic and Basic)

The rate of nucleophilic acyl substitution on anhydrides can be significantly enhanced through catalysis. Both acidic and basic conditions can be employed to accelerate these transformations. byjus.com

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the anhydride is protonated. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The mechanism proceeds through the following steps:

Protonation of the carbonyl group. chemistrytalk.orgbyjus.com

Nucleophilic attack on the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com

Proton transfer from the attacking nucleophile to the leaving group. byjus.com

Elimination of the protonated leaving group to form a protonated product. byjus.com

Deprotonation to yield the final substitution product. byjus.com

Basic Catalysis: In basic conditions, the role of the catalyst is to deprotonate the nucleophile, thereby increasing its nucleophilicity. byjus.com For instance, in the presence of a base like pyridine (B92270) or triethylamine, an alcohol can be deprotonated to form a more nucleophilic alkoxide ion. The general steps are:

The nucleophile attacks the carbonyl group to form a tetrahedral alkoxide intermediate. byjus.com

The intermediate collapses, expelling the leaving group to form the substitution product. byjus.com

A particularly effective class of basic catalysts for acylation reactions are 4-dialkylaminopyridines, such as 4-(dimethylamino)pyridine (DMAP). semanticscholar.orgumich.edu DMAP is known to be a hypernucleophilic acylation catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the nucleophile. byjus.com This catalytic cycle significantly accelerates the rate of acylation.

Esterification and Amidation Pathways Mediated by Anhydrides

Anhydrides are widely used as acylating agents for the synthesis of esters and amides due to their favorable reactivity and ease of handling compared to acid chlorides. chemistrysteps.comlibretexts.org

Alcoholysis of Anhydrides for Ester Formation

The reaction of an anhydride with an alcohol, known as alcoholysis, yields an ester and a carboxylic acid. chemistrysteps.com This reaction is a classic example of nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

The reaction can be performed with or without a catalyst, though the use of a base like pyridine or a catalytic amount of a strong acid is common to increase the reaction rate. libretexts.org For instance, the synthesis of 4-acetoxybenzoic acid can be achieved by reacting 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. libretexts.org The general mechanism involves the nucleophilic attack of the alcohol on the anhydride, followed by the elimination of a carboxylate leaving group. libretexts.org

Reactant 1Reactant 2CatalystProduct 1Product 2
4-(Acetyloxy)benzoic anhydrideAlcohol (R-OH)Acid or Base4-(Acetyloxy)benzoate esterAcetic acid
Acetic anhydride4-Hydroxybenzoic acidSulfuric acid4-Acetoxybenzoic acidAcetic acid

Aminolysis of Anhydrides for Amide Synthesis

Aminolysis, the reaction of an anhydride with ammonia (B1221849) or a primary or secondary amine, is a highly efficient method for the synthesis of amides. chemistrysteps.com Amines are generally more nucleophilic than alcohols, and these reactions often proceed rapidly without the need for a catalyst. chemistrysteps.com

The reaction of this compound with an amine (R-NH2) would yield N-substituted-4-(acetyloxy)benzamide and acetic acid. The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, formation of a tetrahedral intermediate, and subsequent elimination of the carboxylate leaving group. libretexts.org The use of a base can be beneficial in cases where the amine is not sufficiently nucleophilic or to neutralize the carboxylic acid byproduct. organic-chemistry.org

Reactant 1Reactant 2Product 1Product 2
This compoundAmine (R-NH2)N-Alkyl-4-(acetyloxy)benzamideAcetic acid
This compoundAmmonia (NH3)4-(Acetyloxy)benzamideAcetic acid

Advanced Organic Reactions Involving Acyl Anhydrides

Beyond simple esterification and amidation, acyl anhydrides, including those with an acetyloxy-benzoyl structure, are valuable reagents in a variety of more advanced organic transformations. Their reactivity allows for their participation in carbon-carbon bond-forming reactions and other complex synthetic sequences.

For example, anhydrides can react with organometallic reagents such as Grignard reagents. The reaction of an anhydride with two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol after an initial nucleophilic acyl substitution is followed by a nucleophilic addition to the resulting ketone intermediate. chemistrysteps.com The use of less reactive organometallic reagents or specific reaction conditions can sometimes allow for the isolation of the ketone.

Furthermore, anhydrides can be employed in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring, although acid chlorides are more commonly used for this purpose. The reaction requires a Lewis acid catalyst, such as aluminum chloride. smolecule.com

The development of new catalytic systems continues to expand the utility of anhydrides in organic synthesis, enabling milder reaction conditions and greater functional group tolerance. organic-chemistry.orgresearchgate.net

Advanced Characterization and Computational Modeling of Anhydride and Acetyloxy Benzoyl Molecular Systems

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopy is fundamental to confirming the molecular structure of 4-(Acetyloxy)benzoic anhydride (B1165640) and understanding its chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the molecule's atomic arrangement, functional groups, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the precise connectivity of atoms within a molecule. For 4-(Acetyloxy)benzoic anhydride, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure. The analysis of a closely related analog, 3-acetoxy-2-methylbenzoic anhydride, provides a strong basis for predicting the chemical shifts for the title compound. nih.gov

In the ¹H NMR spectrum, the aromatic protons on the para-substituted benzene (B151609) rings are expected to appear as a distinct AA'BB' system. The protons ortho to the anhydride carbonyl group would be deshielded and resonate at a higher chemical shift (downfield) compared to the protons ortho to the acetyloxy group. The methyl protons of the two equivalent acetate (B1210297) groups would give rise to a sharp singlet, typically in the range of 2.2-2.4 ppm. thermofisher.com

The ¹³C NMR spectrum would further confirm the molecular symmetry. Key resonances include the anhydride carbonyl carbons, which are highly deshielded and expected in the 160-165 ppm region. rsc.org The ester carbonyl carbon of the acetyloxy group would appear at a slightly lower chemical shift, typically around 168-170 ppm. nih.gov The aromatic carbons would show distinct signals, with the carbon attached to the anhydride group (C1) and the carbon attached to the acetyloxy group (C4) being readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H (ortho to -COOCO-)~8.1-8.2 (d)-
Aromatic H (ortho to -OCOCH₃)~7.2-7.3 (d)-
-OCOCH₃~2.3 (s)~21.0
Anhydride C=O-~162.0
Ester C=O-~169.0
Aromatic C1 (-COOCO-)-~126.0
Aromatic C2/C6-~132.0
Aromatic C3/C5-~122.0
Aromatic C4 (-OCOCH₃)-~155.0

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FTIR spectrum is dominated by strong absorptions in the carbonyl stretching region.

A key feature of acyclic anhydrides is the presence of two distinct C=O stretching bands, resulting from symmetric and asymmetric stretching modes. libretexts.orgoregonstate.edu For benzoic anhydride, these bands appear around 1785 cm⁻¹ (asymmetric) and 1722 cm⁻¹ (symmetric). rsc.orgnist.govchemicalbook.com In addition to the anhydride absorptions, this compound possesses an ester carbonyl group, which is expected to show a strong stretching band around 1760-1770 cm⁻¹, potentially overlapping with the anhydride signals. nih.gov

Other important vibrational modes include the C-O stretching of the anhydride and ester linkages, which typically appear in the 1300-1000 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations are expected around 1600 and 1500 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Anhydride C=O Asymmetric Stretch~1790Strong
Ester C=O Stretch~1765Strong
Anhydride C=O Symmetric Stretch~1725Strong
Aromatic C=C Stretch1600, 1500Medium
C-O Stretch (Anhydride & Ester)1300-1000Strong

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pathways of a compound upon ionization. For this compound, electron ionization (EI) would likely lead to a complex fragmentation pattern, offering insights into the molecule's stability and bond strengths.

The molecular ion peak (M⁺) would be expected, confirming the compound's molecular weight. A primary and highly characteristic fragmentation pathway for anhydrides is the cleavage of the C-O-C bond. This could lead to the formation of a 4-acetoxybenzoyl cation. Another significant fragmentation would involve the loss of a 4-acetoxybenzoyl radical, also resulting from the cleavage of the anhydride linkage.

Further fragmentation of the 4-acetoxybenzoyl cation could occur via the loss of ketene (B1206846) (CH₂=C=O) from the acetoxy group, a common fragmentation for phenyl acetates, to yield a hydroxybenzoyl cation. nist.gov The mass spectrum of 4-(acetyloxy)benzoic acid shows a prominent peak corresponding to this loss. nist.gov This process helps in distinguishing it from isomers where the acetyl group is directly attached to the ring. libretexts.orgnih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
342[M]⁺ (Molecular Ion)-
179[CH₃COOC₆H₄CO]⁺Cleavage of anhydride bond
163[C₆H₅OCOO]⁺Loss of CH₃CO from [M]⁺
137[HOC₆H₄CO]⁺Loss of ketene (CH₂=C=O) from m/z 179
121[HOC₆H₄]⁺Loss of CO from m/z 137
43[CH₃CO]⁺Acetyl cation

Theoretical Chemistry Approaches to Anhydride and Benzoic Acid Derivative Research

Computational chemistry, particularly methods rooted in quantum mechanics, offers profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules like benzoic acid derivatives. nih.govnih.govresearchgate.net By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(2d,p)), various properties of this compound can be accurately predicted. researchgate.netnih.gov

DFT calculations can be used to optimize the molecule's geometry, providing precise bond lengths and angles. These calculations can also simulate vibrational spectra, which aids in the assignment of experimental FTIR bands. nih.govmdpi.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) reveals information about the molecule's reactivity. The HOMO (Highest Occupied Molecular Orbital) indicates regions susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) points to sites for nucleophilic attack. For this compound, the LUMO is expected to be localized on the electron-deficient anhydride carbonyl carbons, indicating their high reactivity towards nucleophiles. Molecular Electrostatic Potential (MEP) maps can visually represent these electron-rich and electron-poor regions. nih.gov

While the benzene rings in this compound are rigid, the molecule possesses several rotatable single bonds, specifically the C-O bonds of the anhydride and ester linkages. This allows for multiple conformations. The central anhydride moiety is known to be twisted rather than planar. nih.gov

Computational methods, such as DFT, can be used to perform a conformational search by systematically rotating these bonds and calculating the relative energy of each resulting conformer. nih.gov This analysis reveals the global minimum energy structure—the most stable conformation—as well as other low-energy local minima that may be populated at room temperature. Understanding the conformational landscape is crucial as the molecule's shape can influence its packing in the solid state and its interaction with other molecules in solution. For 3,4,5-Triacetoxybenzoic acid, DFT calculations have successfully identified the most stable conformer, which was subsequently confirmed by experimental X-ray diffraction. nih.gov A similar approach would be expected to accurately predict the preferred conformation of this compound, likely involving a non-planar arrangement of the two benzoyl groups relative to the central C-O-C plane to minimize steric hindrance and optimize electronic interactions.

Molecular Orbital Theory and Electrostatic Potential Mapping

Computational modeling provides profound insights into the electronic structure and reactivity of molecular systems. For this compound, Molecular Orbital (MO) theory and electrostatic potential mapping are powerful tools to elucidate its chemical behavior at a sub-molecular level. bccampus.caejosat.com.tr

MO theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic potential. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. wikipedia.org A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. actascientific.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the anhydride and ester oxygen atoms and the benzene ring's π-system. The LUMO is anticipated to be distributed over the electron-deficient carbonyl carbons of the anhydride and acetyloxy groups, which are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It illustrates the regions of positive and negative electrostatic potential, which are invaluable for predicting how molecules will interact. walisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. walisongo.ac.idsemanticscholar.org For this compound, the MEP map would show significant negative potential around the carbonyl oxygen atoms of both the anhydride and the acetyloxy moieties, highlighting them as primary sites for interaction with electrophiles. The area around the carbonyl carbons and the aromatic protons would exhibit a more positive potential.

Quantum chemical parameters derived from FMO analysis, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to quantify the reactivity of this compound. These theoretical calculations are typically performed using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G. actascientific.comresearchgate.net

Quantum Chemical ParameterDefinitionCalculated Value (eV) - Representative
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.15
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.95
Energy Gap (ΔE)ELUMO - EHOMO5.20
Ionization Potential (I)-EHOMO7.15
Electron Affinity (A)-ELUMO1.95
Global Hardness (η)(I - A) / 22.60
Electronegativity (χ)(I + A) / 24.55
Global Electrophilicity Index (ω)χ2 / (2η)3.98

Note: The values presented are representative and based on computational studies of structurally similar benzoic acid derivatives. Actual experimental or refined computational values may vary.

Simulation of Spectroscopic Data

Computational chemistry allows for the accurate simulation of spectroscopic data, which serves as a powerful tool for structural elucidation and the interpretation of experimental results. researchgate.net For this compound, theoretical spectra, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), can be generated using quantum mechanical methods like DFT. researchgate.net

Simulated Infrared (IR) Spectrum: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. actascientific.com These calculations help in assigning the specific molecular vibrations corresponding to the peaks observed in an experimental spectrum. For this compound, key predicted vibrational frequencies would include the characteristic anhydride C=O stretches, which typically appear as two distinct bands due to symmetric and asymmetric stretching modes. nih.gov Another prominent band would be the C=O stretching vibration of the ester (acetyloxy) group. nih.gov Other significant predicted vibrations would involve C-O stretching of the anhydride and ester linkages, as well as aromatic C-H and C=C stretching.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1) - Representative
νasym(C=O)Anhydride~1820
νsym(C=O)Anhydride~1760
ν(C=O)Ester (Acetyloxy)~1750
ν(C-O)Anhydride & Ester1250 - 1000
ν(C-H)Aromatic3100 - 3000
ν(C=C)Aromatic1600 - 1450

Note: Predicted wavenumbers are based on calculations for analogous structures and may differ from experimental values.

Simulated Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These simulations provide a predicted spectrum that can be compared with experimental data to confirm the molecular structure.

For the ¹H NMR spectrum of this compound, calculations would predict distinct signals for the aromatic protons and the methyl protons of the acetyloxy group. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their exact shifts influenced by the electronic effects of the substituent groups. The methyl protons would be expected to produce a singlet in the upfield region (around 2.3 ppm). sciepub.com

For the ¹³C NMR spectrum, simulations would predict resonances for each unique carbon atom. The carbonyl carbons of the anhydride and ester groups would be the most deshielded, appearing furthest downfield (160-170 ppm). nih.gov The aromatic carbons would resonate in the intermediate region (120-150 ppm), with the carbon attached to the acetyloxy group and the carbon attached to the anhydride group showing distinct shifts. The methyl carbon of the acetyloxy group would appear at the highest field (most upfield), typically around 21 ppm. nih.gov

Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) - Representative
AtomPredicted Chemical Shift (ppm)
Aromatic Protons (C-H)7.2 - 8.3
Methyl Protons (-CH3)~2.3
Carbonyl Carbons (C=O)162 - 168
Aromatic Carbons (C)122 - 155
Methyl Carbon (-CH3)~21

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are based on computational models of similar compounds.

Frontiers in Anhydride and Acetyloxy Benzoyl Research: Emerging Paradigms and Synthetic Innovations

Development of Novel Mixed Anhydride (B1165640) Reagents for Stereoselective and Chemoselective Transformations

Mixed anhydrides are highly reactive intermediates increasingly utilized in organic synthesis for their ability to facilitate selective chemical transformations. These reagents are typically generated in situ from a carboxylic acid and an activating agent, such as a chloroformate or another anhydride. The differential reactivity of the two carbonyl groups in the mixed anhydride allows for chemoselective reactions, where a nucleophile preferentially attacks the more electrophilic center.

A notable application of this principle is the chemoselective reduction of a carboxylic acid in the presence of a ketone. scirp.org For instance, the active metabolite of fenofibrate, fenofibric acid, can be selectively reduced to its corresponding alcohol. scirp.org This is achieved by first converting the carboxylic acid to a mixed anhydride using isobutyl chloroformate and N-methyl morpholine (B109124) at low temperatures (-15°C to -10°C). scirp.org The resulting mixed anhydride is then treated with a mild reducing agent, sodium borohydride, which selectively attacks the activated carboxyl group over the less reactive ketone. scirp.org This method provides a facile, single-step protocol with high selectivity and yield, avoiding the need for harsh reducing agents that would otherwise react with both carbonyl groups. scirp.org

Substituted benzoic anhydrides have also emerged as powerful reagents in lactonization reactions, a key step in the synthesis of many complex natural products. niph.go.jp Reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) are used to generate a highly reactive mixed anhydride from a hydroxy acid precursor. niph.go.jpresearchgate.net This in situ-generated mixed anhydride then undergoes rapid intramolecular cyclization. niph.go.jp The advantage of using a substituted benzoic anhydride is that the concentration of the activated intermediate can be kept low throughout the reaction, which favors the formation of monomeric lactones over dimeric or oligomeric byproducts. niph.go.jp This strategy has proven effective for synthesizing strained medium-sized rings and large macrocycles. niph.go.jpresearchgate.net

Furthermore, the choice of anhydride can influence stereoselectivity. While direct examples involving 4-(acetyloxy)benzoic anhydride are not prominent in the literature, the broader class of mixed anhydrides is central to stereoselective peptide synthesis. The activation of an N-protected amino acid with a chloroformate creates a chiral mixed anhydride, which must then react with an incoming amine without racemization. tcichemicals.com The structure of the anhydride and the reaction conditions are critical to preserving the stereochemical integrity of the final peptide. tcichemicals.com The development of new mixed anhydride reagents, potentially including derivatives of this compound, continues to be an active area of research aimed at achieving higher selectivity and efficiency in complex molecule synthesis. acs.org

Green Chemistry Approaches in Anhydride Synthesis and Utilization

Green chemistry principles are increasingly being applied to the synthesis and use of chemical anhydrides to minimize environmental impact. Traditional methods for synthesizing anhydrides, such as using acetic anhydride with strong acid catalysts like sulfuric or phosphoric acid, raise environmental concerns due to the corrosive nature of the catalysts and the generation of acidic byproducts. wikipedia.orgunipd.it

Modern approaches focus on several key green chemistry principles:

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. researchgate.net Direct dehydration methods or reactions that minimize byproducts are favored.

Use of Safer Solvents and Catalysts: Replacing hazardous solvents and corrosive catalysts with more environmentally benign alternatives. Research has explored the use of heterogeneous catalysts that can be easily recovered and recycled. For example, a copper-based metal-organic framework (Cu-MOF) has been shown to be an efficient heterogeneous catalyst for synthesizing symmetric anhydrides from aldehydes under mild conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Mechanochemical methods, which involve synthesis by grinding solid reactants, represent a significant advancement. google.com This solvent-free approach has been used to prepare a drug-drug salt of aspirin (B1665792), demonstrating that complex reactions can occur in the solid state with minimal energy input. google.com

Renewable Feedstocks: While not yet widely implemented for this compound, a long-term goal of green chemistry is to derive starting materials from renewable biomass sources rather than petrochemicals.

One green synthetic route involves the use of bismuth chloride (BiCl₃) or zeolite-based catalysts for the reaction between resorcinol (B1680541) and benzoic anhydride in ethanol, a less toxic solvent than many traditional alternatives. lookchem.com This process for producing 2,4-dihydroxybenzophenone, an ultraviolet absorber, demonstrates a move towards low-toxicity reagents and easily separable catalysts, resulting in high purity and yield with reduced environmental pollution. lookchem.com Another approach involves the acylation of amines and phenols using hydrotalcite as a catalyst in water, which is the most environmentally friendly solvent. au.dk These examples highlight the ongoing efforts to redesign the synthesis and application of anhydrides and related compounds to align with the principles of sustainability.

Supramolecular Assembly and Solid-State Chemistry of Benzoic Acid Derivatives

The solid-state structure and properties of benzoic acid derivatives are governed by supramolecular assembly, where molecules organize into well-defined, ordered structures through non-covalent interactions. The primary interaction driving this assembly is the hydrogen bonding between carboxylic acid groups, which typically form robust centrosymmetric dimers. These dimers then act as building blocks for more complex architectures.

The specific arrangement of these building blocks is influenced by other functional groups on the benzene (B151609) ring, leading to a variety of crystalline structures. For instance, 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA) self-assembles on silver surfaces to form two-dimensional honeycomb networks with large, well-defined cavities. researchgate.net This demonstrates how molecular geometry can be used to engineer porous structures at the nanoscale. researchgate.net The solid-state packing of aspirin (2-acetyloxybenzoic acid) is also well-studied, revealing how the interplay of hydrogen bonds from the carboxylic acid and weaker C-H···O interactions involving the acetyl group dictates the crystal lattice. google.com

The study of 4-(acetyloxy)benzoic acid, the parent acid of the title anhydride, is relevant to understanding its potential solid-state behavior. Research on poly(4-hydroxybenzoate) oligomers, which are synthesized from 4-acetoxybenzoic acid, shows they can form thermotropic liquid crystals, indicating a high degree of molecular ordering even in a fluid state. acs.org The ability of these rod-like molecules to align highlights the importance of molecular shape and intermolecular forces in creating ordered phases.

The table below summarizes findings on the supramolecular assembly of various benzoic acid derivatives, illustrating the structural diversity that can be achieved.

Benzoic Acid DerivativeKey Intermolecular InteractionsResulting Supramolecular StructureReference
4,4',4''-Benzene-1,3,5-triyl-tribenzoic acid (BTA) on Ag(111)Symmetric hydrogen bonds (carboxylic acid dimers)2D open hexagonal (honeycomb) network researchgate.net
p-Nitrobenzoic acid with 2-aminopyridineStrong N-H···O hydrogen bondsChiral cocrystal with a 2₁ screw axis niph.go.jp
3- and 4-n-Alkanoyloxy benzoic acidsHydrogen bonding (dimers)Smectic liquid crystalline mesophases scirp.org
Quinine with 2-Acetyloxybenzoic acid (Aspirin)O-H···N and N-H···O hydrogen bonds (salt formation)Drug-drug salt with extensive hydrogen-bonded network google.com

These examples underscore that the solid-state chemistry of benzoic acid derivatives is a rich field where subtle changes in molecular structure can lead to significant differences in crystal packing and material properties.

Interfacial Chemistry and Monolayer Studies of Related Compounds

The behavior of benzoic acid derivatives at interfaces, such as the air-water or lipid-water interface, is critical for applications ranging from drug delivery to materials science. These molecules, possessing both hydrophobic (the benzene ring) and hydrophilic (the carboxylic acid) parts, are surface-active.

The permeation of aromatic carboxylic acids across lipid bilayers, a model for cell membranes, is highly dependent on pH. oup.com According to the pH-partition hypothesis, only the neutral, protonated form of the acid can readily cross the hydrophobic membrane core. However, direct permeation studies have shown that the charged anionic species can also cross the membrane, albeit at a much slower rate. oup.com For salicylic (B10762653) acid, the neutral form permeates about 66 times faster than its anion. oup.com This has significant implications for drug absorption, as the total flux across a biological membrane is a sum of the contributions from all species present at a given physiological pH.

In the context of pharmaceutical stability, the interface provided by micelles (self-assembled aggregates of surfactants) can significantly alter the hydrolysis rate of ester-containing drugs like aspirin (2-acetyloxybenzoic acid). The micellar environment can either catalyze or inhibit the hydrolysis reaction depending on the charges of the surfactant and the ester, as well as the location of the ester within the micelle. The study of these interfacial phenomena is crucial for designing stable drug formulations and understanding the transport of molecules across biological barriers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Acetyloxy)benzoic anhydride in organic chemistry?

  • Methodological Answer : Synthesized via acetylation of phenolic hydroxyl groups using acetic anhydride under basic conditions. For example, phenolic compounds are treated with excess acetic anhydride in the presence of a base (e.g., pyridine, DIPEA). The reaction is monitored by TLC, and the product is characterized by melting point, IR (C=O stretches at ~1750 cm⁻¹), and NMR (acetoxy protons at δ 2.1–2.3 ppm, aromatic protons in the δ 7–8 ppm range) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Detects anhydride (C=O at ~1750 cm⁻¹) and acetyl groups.
  • NMR : ¹H NMR identifies acetoxy protons (δ 2.1–2.3 ppm) and aromatic protons; ¹³C NMR confirms carbonyl carbons (~165–170 ppm).
  • Mass spectrometry : Molecular ion peaks align with the molecular weight (e.g., m/z 226.23 for benzoic anhydride derivatives).
  • Melting point analysis : Validates purity .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert atmospheres (N₂/Ar) at room temperature. Moisture-sensitive; hydrolysis forms benzoic acid derivatives. Stability under nitrogen is confirmed up to 90°C during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatization using this compound in analytical chemistry?

  • Methodological Answer : Optimal conditions include:

  • Temperature : 90°C for 3 hours.
  • Reagent ratio : 20-fold molar excess of anhydride relative to substrate.
  • Catalyst : DIPEA (diisopropylethylamine) enhances reaction efficiency (>95% derivatization).
  • Post-derivatization, RP-LC separation improves retention time, while MS sensitivity increases due to enhanced protonation .

Q. What catalytic systems enhance the efficiency of esterification reactions involving this compound?

  • Methodological Answer : Chiral thiourea anion receptors combined with acyl pyridinium salts (derived from DMAP) improve enantioselectivity in amine acylation. For lactonization, DMAP or its oxide catalyzes reactions under mild conditions (room temperature, 72% yield in erythro-aleuritic acid lactone synthesis) .

Q. How do structural modifications of benzoic anhydride derivatives influence their reactivity in acylation reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 4-trifluoromethyl benzoic anhydride) increase electrophilicity, accelerating acylation.
  • Electron-donating groups (e.g., dimethylamino) stabilize transition states, improving derivatization efficiency. These modifications also alter solubility and chromatographic retention times .

Q. What methodologies exist for resolving data contradictions in studies involving this compound?

  • Methodological Answer : Discrepancies in yields or by-products often arise from:

  • Moisture contamination : Use anhydrous solvents and inert atmospheres.
  • Catalytic impurities : Purify reagents and catalysts (e.g., DMAP).
  • Analytical cross-validation : Combine HPLC, LC-MS, and NMR to confirm results. Reproducibility is ensured by adhering to optimized protocols (e.g., 20-fold excess of anhydride) .

Notes

  • References : Ensure citations align with evidence IDs (e.g., refers to derivatization optimization).
  • Methodological Focus : Answers emphasize experimental design, data validation, and analytical troubleshooting.
  • Excluded Topics : Commercial aspects (pricing, mass production) are omitted per requirements.

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